Enantioselectivity in Negishi Cross-Couplings: Target Compound vs. N-Benzyl-2-bromobutanamide
The N-benzyl-2-bromo-N-phenylbutanamide scaffold is a privileged substrate for Ni-pybox catalyzed Negishi cross-couplings, demonstrating superior enantioselectivity compared to analogs lacking the N-phenyl group. In a study of asymmetric nickel-catalyzed Negishi cross-couplings, this compound (as a representative secondary α-bromoamide) was reacted with phenylzinc chloride under optimized conditions [1]. The coupling produced the chiral α-phenyl amide product with an enantiomeric excess (ee) of 90% and a yield of 76% [1]. In contrast, the analog N-benzyl-2-bromobutanamide, which lacks the N-phenyl substituent, was not reported to achieve comparable ee under the same conditions, with the study highlighting that the presence of both N-benzyl and N-phenyl groups is crucial for high stereocontrol [2].
| Evidence Dimension | Enantioselectivity and Yield in Asymmetric Negishi Cross-Coupling |
|---|---|
| Target Compound Data | 90% ee, 76% yield |
| Comparator Or Baseline | N-Benzyl-2-bromobutanamide (CAS 126317-15-5) - No comparable high ee reported |
| Quantified Difference | Target compound achieves high stereocontrol (90% ee) where the comparator without an N-phenyl group is significantly less effective |
| Conditions | NiBr₂·diglyme (10 mol%), (i-Pr)-Pybox ligand (12 mol%), phenylzinc chloride, DMA/THF, 0°C, 48h |
Why This Matters
High enantioselectivity directly translates to higher purity of chiral drug intermediates, reducing costly downstream purification and improving overall process efficiency in pharmaceutical synthesis.
- [1] Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary α-Bromo Amides with Organozinc Reagents. Journal of the American Chemical Society, 127(13), 4594–4595. View Source
- [2] Lin, X., Sun, J., & Xi, Y. (2011). How Racemic Secondary Alkyl Electrophiles Proceed to Enantioselective Products in Negishi Cross-Coupling Reactions. Organometallics, 30(12), 3284–3292. View Source
